molecular formula C17H20N2O4S2 B7714736 N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide

N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B7714736
M. Wt: 380.5 g/mol
InChI Key: TZMKRDNXOATVOQ-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a sulfamoyl group, and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(methylsulfanyl)aniline to form the desired product through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxy and methylsulfanyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.

    2-ethoxy-N-[3-(methylsulfanyl)phenyl]acetamide: Lacks the sulfamoyl group, making it less complex.

Uniqueness

N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the sulfamoyl and methylsulfanyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2-ethoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-4-23-17-9-8-15(11-16(17)18-12(2)20)25(21,22)19-13-6-5-7-14(10-13)24-3/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMKRDNXOATVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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